molecular formula C17H20ClNO4S2 B2705976 3-chloro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 2309605-33-0

3-chloro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2705976
CAS No.: 2309605-33-0
M. Wt: 401.92
InChI Key: RFANGOYEPCSCKH-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20ClNO4S2 and its molecular weight is 401.92. The purity is usually 95%.
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Biological Activity

3-Chloro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, a compound with the molecular formula C14H16ClN1O4S2C_{14}H_{16}ClN_{1}O_{4}S_{2} and a molecular weight of approximately 361.9 g/mol, has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC14H16ClN1O4S2C_{14}H_{16}ClN_{1}O_{4}S_{2}
Molecular Weight361.9 g/mol
CAS Number1448066-58-7
StructureChemical Structure

Antimicrobial Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar sulfonamide groups have shown potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of bacterial enzymes such as dihydropteroate synthase, critical for folate synthesis in bacteria.

Cytotoxicity and Selectivity

In vitro assays have demonstrated that this compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. For example, studies on human liver cell lines (HepG2) revealed no significant toxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cytotoxic effects in tumor cells.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of sulfonamide derivatives against resistant bacterial strains. The results indicated that compounds with thiophene substitutions exhibited enhanced activity compared to their non-thiophene counterparts .

Cytotoxicity Assessment

In a cytotoxicity study involving HepG2 cells, it was found that this compound did not significantly affect cell viability up to concentrations of 50 µM, indicating a promising therapeutic index for further development .

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4S2/c1-22-16-3-2-14(10-15(16)18)25(20,21)19-12-17(5-7-23-8-6-17)13-4-9-24-11-13/h2-4,9-11,19H,5-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFANGOYEPCSCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.